N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a cyclopentanecarboxamide moiety and a furan-2-carbonyl substituent. This hybrid structure combines aromatic, alicyclic, and heterocyclic elements, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(15-5-1-2-6-15)21-16-10-9-14-7-3-11-22(17(14)13-16)20(24)18-8-4-12-25-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVNWFDNUKRULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multi-step organic reactions One common route includes the initial formation of the furan-2-carbonyl intermediate, followed by its coupling with a tetrahydroquinoline derivativeSpecific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted furans, reduced alcohol derivatives, and substituted tetrahydroquinoline compounds.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline moiety may enhance the compound’s binding affinity and specificity, while the cyclopentanecarboxamide group can influence the compound’s solubility and stability .
Comparison with Similar Compounds
5-({[2-(Cyclopentanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}methyl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide (Compound V004-7155)
- Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound).
- Substituents :
- A 4-methylphenyl group at position 1.
- An oxolan-2-ylmethyl chain on the furan-2-carboxamide.
- The 4-methylphenyl group may improve metabolic stability, while the oxolan-2-ylmethyl substituent could modulate solubility.
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Core Structure: Cyclopropane ring (vs. tetrahydroquinoline).
- Substituents: A 3-methoxyphenoxy group. N,N-diethyl carboxamide.
- Key Differences: The cyclopropane ring introduces significant steric strain, which may influence conformational flexibility and receptor binding kinetics. The 3-methoxyphenoxy group provides electron-rich aromaticity, contrasting with the furan-2-carbonyl group’s electron-deficient nature in the target compound.
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Core Structure: Tetrahydronaphthalene (vs. tetrahydroquinoline).
- Substituents: A 2-aminoethyl group on the carboxamide.
- The 2-aminoethyl group introduces basicity, which may affect solubility and membrane permeability.
Pharmacological and Physicochemical Properties
Key Insights
Structural Flexibility vs. Rigidity: The tetrahydroquinoline core in the target compound offers intermediate conformational flexibility compared to the highly strained cyclopropane or rigid tetrahydronaphthalene systems.
Substituent Effects : The furan-2-carbonyl group may enhance π-π stacking interactions in biological targets, while the cyclopentanecarboxamide could improve metabolic stability over simpler alkyl carboxamides.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
- Tetrahydroquinoline Moiety : Known for its pharmacological properties.
- Cyclopentanecarboxamide Group : Enhances solubility and stability.
The molecular formula is with a molecular weight of approximately 330.39 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Synthesis of Tetrahydroquinoline : Common methods include the Povarov reaction or other cycloaddition techniques.
- Coupling Reaction : The final step involves linking the furan and tetrahydroquinoline moieties with the cyclopentanecarboxamide group.
Antimicrobial Properties
Research indicates that compounds similar to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl] exhibit significant antimicrobial activity. The sulfonamide group in related compounds is known for its antibacterial properties, while the furan and tetrahydroquinoline parts may enhance interactions with bacterial enzymes.
Anticancer Activity
Several studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Modulation of Signaling Pathways : It can impact pathways involved in cell survival and apoptosis.
Case Studies
-
Study on Antibacterial Activity :
- A study demonstrated that derivatives containing the tetrahydroquinoline moiety showed enhanced antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial enzymes essential for cell wall synthesis.
-
Anticancer Evaluation :
- In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Key observations include:
- Substituents on the Furan Ring : Altering substituents can enhance or reduce biological activity.
- Variations in the Tetrahydroquinoline Moiety : Modifications can lead to improved selectivity and potency against specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
